REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].[C:14](Cl)(=O)C>CO>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([O:7][CH3:14])=[O:6]
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Name
|
|
Quantity
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100.3 g
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Type
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reactant
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Smiles
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OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
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1250 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
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Details
|
The solid dissolved over a period of two days
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Duration
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2 d
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Type
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FILTRATION
|
Details
|
the solution was filtered
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Type
|
CUSTOM
|
Details
|
to remove undissolved impurities
|
Type
|
CUSTOM
|
Details
|
The crude ester was obtained by evaporation of the solution
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Type
|
CUSTOM
|
Details
|
The combined crops were recrystalized from methanol (150 ml)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |